4-(4-Fluorophenoxy)-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline
Overview
Description
4-(4-Fluorophenoxy)-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is functionalized with fluorophenoxy and methylbenzylsulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated phenol reacts with an appropriate leaving group on the quinazoline core.
Attachment of the Methylbenzylsulfonyl Group: The methylbenzylsulfonyl group can be attached through sulfonylation reactions, where a sulfonyl chloride derivative reacts with the quinazoline core in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents onto the aromatic rings.
Scientific Research Applications
4-(4-Fluorophenoxy)-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenoxy)benzyl alcohol
- 4-(4-Fluorophenoxy)phenylacetic acid
- 4-(4-Fluorophenoxy)benzoic acid
Uniqueness
4-(4-Fluorophenoxy)-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of functional groups and its quinazoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the fluorophenoxy group may enhance its lipophilicity and membrane permeability, while the methylbenzylsulfonyl group may confer additional stability and reactivity.
Properties
IUPAC Name |
4-(4-fluorophenoxy)-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-15-6-8-16(9-7-15)14-29(26,27)22-24-20-5-3-2-4-19(20)21(25-22)28-18-12-10-17(23)11-13-18/h6-13H,2-5,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIQTOICJOPRDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)OC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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